molecular formula C21H22N4O5 B2584511 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 627473-59-0

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2584511
CAS No.: 627473-59-0
M. Wt: 410.43
InChI Key: WAMRVGQKJQVAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the 5-hydroxy-2H-pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:

  • Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.
  • Position 4: An isonicotinoyl (pyridine-4-carbonyl) moiety, contributing to π-π interactions and electronic effects.
  • Position 5: A 4-nitrophenyl group, a strong electron-withdrawing substituent that may enhance stability or receptor affinity.

Its design aligns with synthetic strategies for pyrrolone derivatives, which are often explored for anticancer, antimicrobial, or hormone-modulating activities .

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-23(2)12-3-13-24-18(14-4-6-16(7-5-14)25(29)30)17(20(27)21(24)28)19(26)15-8-10-22-11-9-15/h4-11,18,26H,3,12-13H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOKMZVNJCGOCN-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues and their differences are summarized below:

Compound ID/Name Position 1 Substituent Position 4 Substituent Position 5 Substituent Key Features/Activity
Target Compound 3-(Dimethylamino)propyl Isonicotinoyl (pyridine-4-carbonyl) 4-Nitrophenyl High electron-withdrawing at C5
3-(Dimethylamino)propyl 4-Ethoxy-3-methylbenzoyl 4-Fluorophenyl Lipophilic benzoyl group
: Compound 36 Cyclohexyl 3-Nitrophenyl 3-Methoxyphenyl Antiestrogenic activity
2-(Diethylamino)ethyl 4-Isopropoxy-3-methylbenzoyl 4-Nitrophenyl Extended alkyl chain at C1
Key Comparisons

A. Position 1 Substituents

  • Target vs. : Both share the 3-(dimethylamino)propyl group, suggesting similar basicity.
  • ’s Cyclohexyl/Benzyl Groups : These bulky substituents (e.g., cyclohexyl in Compound 36) may sterically hinder interactions but enhance metabolic stability .

B. Position 4 Substituents

  • Isonicotinoyl (Target) vs.
  • ’s 3-Nitrophenyl: Introduces a strong electron-withdrawing group at C4, contrasting with the target’s isonicotinoyl. This difference could modulate electronic effects on the lactam ring .

C. Position 5 Substituents

  • 4-Nitrophenyl (Target) vs.
  • ’s 3-Methoxyphenyl : A methoxy group provides electron-donating properties, which may reduce oxidative stability compared to nitro groups .
Research Findings and Implications
  • Antiestrogenic Activity () : Compounds with nitro and methoxy groups (e.g., 36–38) exhibit antiestrogenic effects, suggesting that the target’s 4-nitrophenyl moiety could similarly modulate hormone receptors .
  • Solubility and Bioavailability: The dimethylamino group in the target and compounds may enhance water solubility, whereas ’s diethylaminoethyl group could favor tissue penetration .
  • Synthetic Flexibility : The pyrrolone core allows modular substitution, as demonstrated by ’s diverse derivatives, enabling tailored electronic or steric properties .

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